molecular formula C5H9NO4 B156427 2-Amino-4-methoxy-4-oxobutanoic acid CAS No. 1835-51-4

2-Amino-4-methoxy-4-oxobutanoic acid

Cat. No. B156427
CAS RN: 1835-51-4
M. Wt: 147.13 g/mol
InChI Key: SBRYFUVVWOMLLP-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-4-oxobutanoic acid, also known as 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride, is a chemical compound with the molecular weight of 183.59 . It is a solid substance that is stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The InChI code for 2-Amino-4-methoxy-4-oxobutanoic acid is 1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-4-methoxy-4-oxobutanoic acid is a solid substance . It is stored in an inert atmosphere and under -20°C to maintain its stability .

Scientific Research Applications

1. Enzyme-Linked Immunosorbent Assay Development

2-Amino-4-methoxy-4-oxobutanoic acid derivatives have been utilized in the development of sensitive Enzyme-Linked Immunosorbent Assays (ELISAs). For instance, Zhang et al. (2008) synthesized related haptens and developed an effective competitive indirect ELISA for determining fenthion, an organophosphorous insecticide, in fruit samples with high recovery rates (Zhang et al., 2008).

2. Apoptosis Induction

Research by Quash et al. (1995) demonstrated that a derivative of 4-methylthio-2-oxobutanoic acid, a compound related to 2-amino-4-methoxy-4-oxobutanoic acid, is a potent inducer of apoptosis in a BAF3 murine lymphoid cell line. This highlights its potential role in cellular apoptosis mechanisms (Quash et al., 1995).

3. Molecular Docking and Structural Studies

Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, and electronic studies on derivatives of 4-oxobutanoic acid. These studies contribute to understanding the reactivity and potential applications of these compounds in biological systems (Vanasundari et al., 2018).

4. Nonlinear Optical Material Studies

Research into compounds like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a derivative of 2-amino-4-methoxy-4-oxobutanoic acid, has shown potential in nonlinear optical materials. This was demonstrated by Raju et al. (2015) through spectroscopic analysis and hyperpolarizability studies (Raju et al., 2015).

5. Catalytic Synthesis

Ostermeier et al. (2003) utilized a derivative, specifically (2S)-4-methoxy-2-methyl-4-oxobutanoic acid, in the enantioselective catalytic hydrogenation process. This method can be used for synthesizing enantiomerically pure isoprenoid building blocks (Ostermeier et al., 2003).

6. Insights into Metabolic Pathways

Tang et al. (2006) explored the role of 4-Methylthio-2-oxobutanoic acid (MTOB), related to 2-amino-4-methoxy-4-oxobutanoic acid, in cellular apoptosis and growth inhibition, indicating its significance in understanding metabolic pathways (Tang et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRYFUVVWOMLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310429
Record name 4-Methyl hydrogen aspartate
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxy-4-oxobutanoic acid

CAS RN

1835-51-4, 16856-13-6, 2177-62-0
Record name 4-Methyl hydrogen aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl hydrogen DL-aspartate
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Record name 4-Methyl hydrogen L-aspartate hydrochloride
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Record name ASPARTIC ACID, (L)
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Record name 4-Methyl hydrogen aspartate
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Record name 4-methyl hydrogen L-aspartate hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148
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Record name 4-methyl hydrogen DL-aspartate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LL Martins, MP Mourato… - Journal of Enzyme …, 2001 - Taylor & Francis
… It was found that both isoenzymes can use 2-amino-4-methoxy-4-oxobutanoic acid as amino donor. AAT-2 uses 2-amino-4-methoxy-4-oxobutanoic acid at a similar rate as L-aspartate …
Number of citations: 4 www.tandfonline.com
D Schomburg, I Schomburg, A Chang - 2007 - Springer
… P 4-methoxy-2,4-dioxobutanoic acid + l-glutamate S l-2-amino-4-methoxy-4-oxobutanoic acid + oxaloacetate <43> (<43> isozymes AAT1 and AAT2, low activity [70]) (Reversibility: ? <…
Number of citations: 1 link.springer.com
J Seitz, M Auth, T Prinz, M Hau, P Tzortzoglou… - 2023 - chemrxiv.org
Epigenetic modulators such as Lysine-specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs), are drug targets for cancer, neuropsychiatric disease or inflammation but …
Number of citations: 2 chemrxiv.org
M Abdelsalam - 2013 - etheses.whiterose.ac.uk
Piperidine ring systems are important components of a number of natural products and pharmacologically and medically active substances, and have therefore been the subject of …
Number of citations: 3 etheses.whiterose.ac.uk

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